4-Methoxy-2-methylbutanoic acid

Lipophilicity ADME Partition Coefficient

4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9) is a branched-chain fatty acid derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. Its structure features a four-carbon butanoic acid backbone with a methyl group at the C2 position and a methoxy group at the C4 position.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 35841-41-9
Cat. No. B3022782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylbutanoic acid
CAS35841-41-9
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(CCOC)C(=O)O
InChIInChI=1S/C6H12O3/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8)
InChIKeyAJZOYSGAEPJFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9): A Branched-Chain Fatty Acid Building Block for Fine Chemical and Biomedical Research


4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9) is a branched-chain fatty acid derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol [1]. Its structure features a four-carbon butanoic acid backbone with a methyl group at the C2 position and a methoxy group at the C4 position. This compound is primarily employed as a research chemical and a building block in organic synthesis, serving as an intermediate for constructing more complex molecular architectures . It is available from research chemical suppliers at various purity grades (e.g., 95%, 97%) and is intended strictly for laboratory research and development purposes, not for therapeutic or diagnostic use .

Why Generic Substitution of 4-Methoxy-2-methylbutanoic acid with Simple Analogs Is Scientifically Unjustified


In chemical procurement, assuming interchangeability among structural analogs like 2-methylbutanoic acid or 4-methoxybutanoic acid can undermine experimental outcomes. The dual substitution pattern of 4-Methoxy-2-methylbutanoic acid confers a distinct physicochemical profile that directly impacts its behavior as a synthon and its interaction with biological systems [1]. Key properties such as lipophilicity (LogP) and the spatial arrangement of functional groups are not additive effects of the individual substituents but rather a unique combination that influences solubility, reactivity, and molecular recognition . Therefore, selecting a simpler analog without verifying its performance in the specific assay or synthetic route may lead to suboptimal yields, altered stereochemical outcomes, or null results in biological screens.

Quantitative Differentiation of 4-Methoxy-2-methylbutanoic acid: A Comparative Evidence Guide Against Closest Analogs


LogP Comparison: Unique Lipophilicity Profile vs. 2-Methylbutanoic and 4-Methoxybutanoic Acids

The lipophilicity of 4-Methoxy-2-methylbutanoic acid, measured by its octanol-water partition coefficient (LogP), is distinct from its closest monosubstituted analogs. This difference influences membrane permeability, solubility, and distribution in biphasic systems [1].

Lipophilicity ADME Partition Coefficient Physicochemical Property

Structural Differentiation: Definitive X-Ray Crystallography Data vs. Uncharacterized Analogs

The solid-state structure of 4-Methoxy-2-methylbutanoic acid has been rigorously determined, providing atomic-level detail not available for many simple analogs. This information is critical for understanding intermolecular interactions and designing solid forms [1].

Crystal Structure Conformational Analysis Solid-State Property X-ray Diffraction

Ionization State Differentiation: Predicted pKa Shift Compared to Unsubstituted Butanoic Acid

The introduction of electron-donating methyl and methoxy groups on the butanoic acid backbone alters its acidity compared to the parent compound. This shift in pKa affects the compound's ionization state at physiological pH and its reactivity in acid/base-catalyzed reactions .

pKa Acid Dissociation Constant Ionization Reactivity

Synthesis and Purity Options: Commercial Availability with Defined Specifications

The compound is commercially available from multiple vendors with defined purity levels (e.g., 95% and 97%), which are essential for ensuring reproducibility in multi-step syntheses . This contrasts with niche or proprietary analogs that may only be available on-demand or with lower purity.

Chemical Synthesis Building Block Purity Procurement

Optimal Application Scenarios for 4-Methoxy-2-methylbutanoic acid in Research and Development


Medicinal Chemistry: Scaffold Optimization for ADME Properties

The moderate lipophilicity (LogP ~0.7) of 4-Methoxy-2-methylbutanoic acid makes it a privileged fragment for incorporation into lead compounds where balanced solubility and permeability are required. Its use as a building block can help fine-tune the partition coefficient of larger molecules, potentially improving oral bioavailability [1].

Crystallography and Computational Chemistry: Molecular Modeling and Polymorph Screening

The experimentally determined high-resolution crystal structure of 4-Methoxy-2-methylbutanoic acid serves as an authoritative starting point for density functional theory (DFT) calculations, molecular docking studies, and crystal engineering. The availability of precise unit cell parameters and atomic coordinates allows for accurate computational predictions of molecular interactions and solid-state properties [2].

Chemical Biology: Enzyme Substrate or Inhibitor Studies

The distinct structural features of this branched-chain fatty acid derivative can be exploited in enzyme studies, particularly for acyl-CoA synthetases or dehydrogenases involved in branched-chain fatty acid metabolism. Its unique LogP and pKa values may influence binding affinity and specificity relative to linear fatty acid substrates .

Organic Synthesis: Reliable Intermediate for Complex Molecule Construction

As a commercially available building block with defined purity (≥95%), it is a reliable starting material for multi-step syntheses, including the creation of more elaborate branched-chain lipids, pharmaceutical intermediates, and natural product analogs. Its functional group tolerance allows for further derivatization through standard esterification, amidation, or reduction reactions .

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